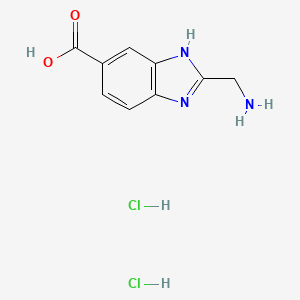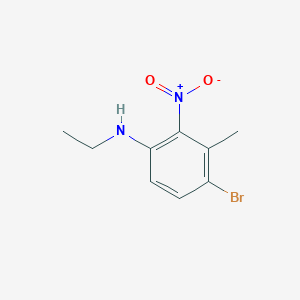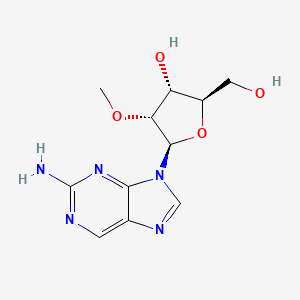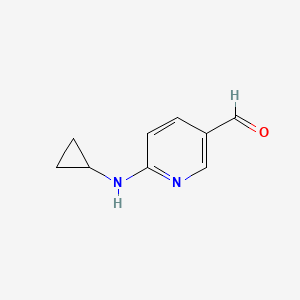
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Vue d'ensemble
Description
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a chemical compound with the empirical formula C8H9N3·2HCl . It is used as a reagent for the synthesis of other compounds. The compound has a molecular weight of 220.10 .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES string Cl.Cl.NCc1nc2ccccc2[nH]1 . This indicates that the compound contains a benzimidazole ring with an aminomethyl group attached .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 264 °C (dec.) (lit.) . It has an assay of 98% .Applications De Recherche Scientifique
Synthesis and Antibacterial Study
2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is utilized in the synthesis of various compounds with potential antibacterial properties. For instance, it has been used in creating 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, which have shown promise in antibacterial studies (Al Dulaimy et al., 2017).
Chemical Synthesis and Characterization
The compound plays a critical role in the synthesis of various chemical derivatives, such as 1H-pyrazole-3-carboxylic acid derivatives. These derivatives have been studied extensively for their structural and functional properties, indicating the compound's versatility in organic synthesis (Yıldırım & Kandemirli, 2006).
Development of Potential Antineoplastic and Antifilarial Agents
In medicinal chemistry, this compound has been used in the creation of various derivatives with potential antineoplastic and antifilarial activities. The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives using this compound has shown significant results in inhibiting growth in L1210 cells and in vivo antifilarial activity (Ram et al., 1992).
Fluorescent Properties
The fluorescent properties of derivatives synthesized from this compound have been explored, indicating its potential use in fluorescence applications (An-zhong, 2010).
Biological Activities and Catalytic Applications
Derivatives synthesized from this compound have been investigated for their biological activities, including antimicrobial and antitumor activities. Moreover, the compound is used in catalytic applications, showcasing its diverse utility in chemical synthesis and pharmacology (Bassyouni et al., 2012).
Mécanisme D'action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Benzimidazole derivatives can interact with their targets in various ways, such as through hydrogen bonding, van der Waals forces, and π-π stacking interactions . The presence of the aminomethyl group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The presence of the dihydrochloride group may enhance the compound’s water solubility, potentially influencing its absorption and distribution .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability may be affected by the pH of the environment, as benzimidazole derivatives are known to be susceptible to hydrolysis .
Propriétés
IUPAC Name |
2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;;/h1-3H,4,10H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXUZGUCDXZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1382407.png)
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)





